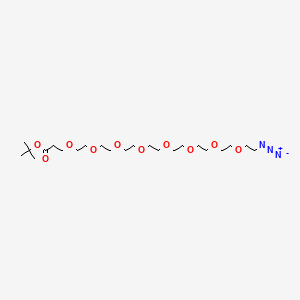
Azido-PEG8-t-butyl ester
Overview
Description
Azido-PEG8-t-butyl ester is a derivative of polyethylene glycol (PEG) that contains an azide group and a t-butyl ester group. This compound is widely used in various fields of research, including medical, environmental, and industrial research. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile compound for various applications .
Mechanism of Action
Target of Action
Azido-PEG8-t-butyl ester is a PEG derivative containing an azide group and a t-butyl ester . The primary targets of this compound are molecules containing Alkyne, BCN, or DBCO groups . These groups can react with the azide group of the compound via Click Chemistry .
Mode of Action
The azide group in this compound readily reacts with Alkyne, BCN, or DBCO groups to yield a stable triazole linkage . This reaction is facilitated by Click Chemistry, a type of chemical reaction that is characterized by its efficiency, specificity, and orthogonality .
Biochemical Pathways
The formation of a stable triazole linkage can potentially alter the structure and function of the target molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG8-t-butyl ester is synthesized through a series of chemical reactions involving the introduction of an azide group and a t-butyl ester group to the PEG backbone. The synthesis typically involves the following steps:
Activation of PEG: The PEG backbone is activated using a suitable reagent, such as tosyl chloride, to introduce a leaving group.
Substitution Reaction: The activated PEG is then reacted with sodium azide to introduce the azide group.
Esterification: The azido-PEG is esterified with t-butyl alcohol in the presence of an acid catalyst to form the t-butyl ester group
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using tosyl chloride or a similar reagent.
Azidation: The activated PEG is reacted with sodium azide in large reactors.
Esterification: The azido-PEG is esterified with t-butyl alcohol in the presence of an acid catalyst under controlled conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
Azido-PEG8-t-butyl ester undergoes various chemical reactions, including:
Click Chemistry: The azide group can react with alkynes, BCN, or DBCO via Click Chemistry to yield a stable triazole linkage
Deprotection: The t-butyl ester group can be deprotected under acidic conditions to yield the free carboxyl group
Common Reagents and Conditions
Click Chemistry: Common reagents include alkynes, BCN, and DBCO. The reaction is typically carried out in the presence of a copper catalyst under mild conditions.
Deprotection: Acidic conditions, such as trifluoroacetic acid, are used to remove the t-butyl protecting group
Major Products Formed
Click Chemistry: The major product is a stable triazole linkage.
Deprotection: The major product is the free carboxyl group
Scientific Research Applications
Azido-PEG8-t-butyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a linker in Click Chemistry for the synthesis of complex molecules
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent probes or other tags
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents
Industry: Applied in the development of advanced materials, such as hydrogels and nanomaterials
Comparison with Similar Compounds
Azido-PEG8-t-butyl ester can be compared with other similar compounds, such as:
Azido-PEG6-t-butyl ester: Similar structure but with a shorter PEG spacer, resulting in different solubility and reactivity properties.
Azido-Amido-PEG8-t-butyl ester: Contains an amido group in addition to the azide and t-butyl ester groups, offering additional functionalization options.
Hydroxy-PEG8-t-butyl ester: Contains a hydroxy group instead of an azide group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its combination of an azide group and a t-butyl ester group, along with a hydrophilic PEG spacer. This combination allows for versatile applications in Click Chemistry, bioconjugation, and drug delivery, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45N3O10/c1-23(2,3)36-22(27)4-6-28-8-10-30-12-14-32-16-18-34-20-21-35-19-17-33-15-13-31-11-9-29-7-5-25-26-24/h4-21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNCLZBCQUTBAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


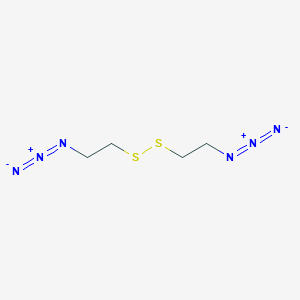
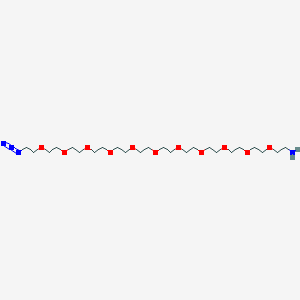

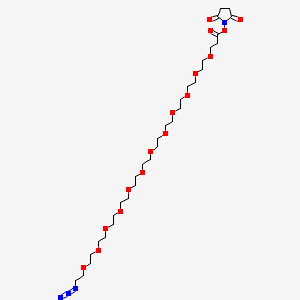
![Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B605812.png)
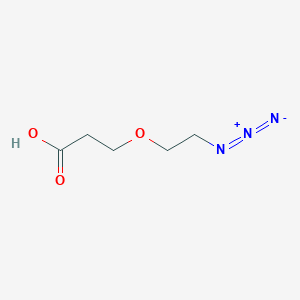
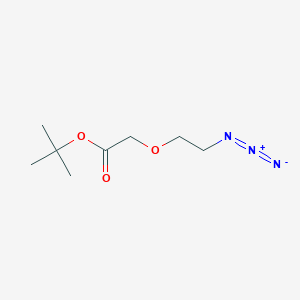
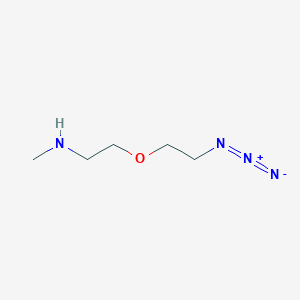
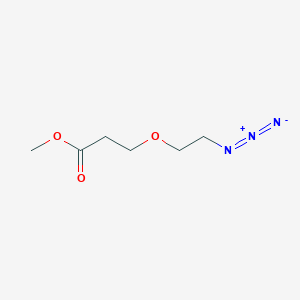
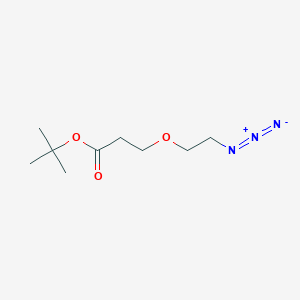

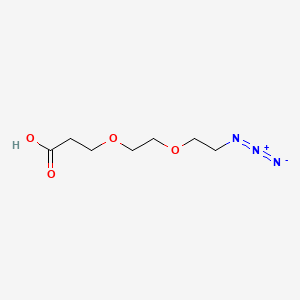
![2-[2-(2-Azidoethoxy)ethoxy]ethanamine](/img/structure/B605823.png)

